2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Overview
Description
“2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H14O . It is related to Ethanone, a class of compounds that have a carbonyl group directly connected to an aromatic ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring attached to an ethan-1-ol group . The molecular weight of this compound is 160.2124 .Scientific Research Applications
Anti-Inflammatory Potential
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has shown significant anti-inflammatory activity. A study highlighted the synthesis and biological activity of novel diastereoisomers of this compound. These molecules demonstrated notable anti-inflammatory effects both in vivo and in vitro, suggesting their potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis of Fused Polycyclic Ring Systems
This compound plays a role in the synthesis of complex molecular structures. A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are part of many natural products, involved the use of this compound (Someswarao et al., 2018).
Application in Polymerization Catalysts
The compound has been utilized in the synthesis of ligands for olefin polymerization catalysts. A study reported the synthesis of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, which was used to fabricate metal complexes acting as catalysts for olefin polymerization (Lotfi et al., 2019).
Diverse Polymerizable Molecules
This compound is involved in the creation of various polymerizable molecules. The [2 + 2 + 2] cycloaddition reactions, catalyzed by specific reagents, yielded a variety of monomers having a 2,3-dihydro-1H-indene core structure. These monomers are significantfor the synthesis of polymers with diverse applications (Watanabe et al., 2010).
Coordination Chemistry
The coordination chemistry of this compound has been explored. For instance, its synthesis and molecular structure were examined, and its potential to form hydrogen-bonded polymers was demonstrated. This has implications for developing novel molecular architectures (Vieille-Petit et al., 2004).
Novel Catalytic Synthesis Approaches
This compound has been used in innovative catalytic synthesis methods. For example, a palladium-catalyzed hydration-olefin insertion cascade was developed for synthesizing 2,3-dihydro-1H-inden-1-ones, showcasing a novel approach to molecule synthesis (Vinoth et al., 2016).
Study of Stereoisomers
The synthesis and study of stereoisomers of related compounds, like 2-bromo-2,3-dihydro-1H-inden-1-ols, have been a significant area of research. These studies help understand the molecular structure and potential applications of these compounds (Prysiazhnuk et al., 2021).
Development of New Synthetic Methods
Research has focused on developing efficient synthetic methods for derivatives of this compound. For instance, a Ni-catalyzed intramolecular hydroacylation method was developed for forming 2,3-dihydro-1H-inden-1-one derivatives, highlighting the versatility of this compound in synthesis (Yang et al., 2012).
QSAR Analysis for Antioxidant Activity
The compound has been involved in QSAR (Quantitative Structure-Activity Relationship) analysis to predict antioxidant activity. This is essential for designing new potential antioxidants and understanding the molecular basis of their activity (Drapak et al., 2019).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDATFJPKUJBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488889 | |
Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38425-66-0 | |
Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.